molecular formula C13H17NO4S B1386848 [1-(Phenylsulfonyl)piperidin-3-yl]acetic acid CAS No. 1040878-00-9

[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid

Cat. No.: B1386848
CAS No.: 1040878-00-9
M. Wt: 283.35 g/mol
InChI Key: AINAKPSWFUWZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid” is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 . It is also known as PSP.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 485.8±37.0 °C and a predicted density of 1.305±0.06 g/cm3 . Its pKa value is predicted to be 4.65±0.10 .

Scientific Research Applications

1-PSPAA has been used in a variety of scientific research applications, including in the study of enzyme activity, protein-protein interactions, and drug-target interactions. It has been used to study the mechanisms of action of various drugs and to investigate the effects of various compounds on biochemical pathways. Additionally, it has been used in the study of the structure and function of proteins and nucleic acids.

Mechanism of Action

1-PSPAA acts as an inhibitor of various enzymes and proteins. It binds to the active site of the enzyme or protein and blocks its activity. This inhibition can be reversible or irreversible, depending on the concentration of 1-PSPAA and the particular enzyme or protein being studied.
Biochemical and Physiological Effects
1-PSPAA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, proteins, and drug targets, as well as to modulate the activity of various biochemical pathways. Additionally, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects.

Advantages and Limitations for Lab Experiments

1-PSPAA has several advantages as a research tool. It is relatively easy to synthesize and is readily soluble in water and other organic solvents. Additionally, it has a wide range of biochemical and physiological effects and can be used to study a variety of biological processes. However, it can also be toxic at high concentrations and can cause adverse effects in some organisms.

Future Directions

1-PSPAA has potential for use in a variety of future research applications. It could be used to further study the mechanisms of action of various drugs and to investigate the effects of various compounds on biochemical pathways. Additionally, it could be used to study the structure and function of proteins and nucleic acids. Additionally, it could be used to develop new drugs and treatments for various diseases and disorders.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(16)9-11-5-4-8-14(10-11)19(17,18)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINAKPSWFUWZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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